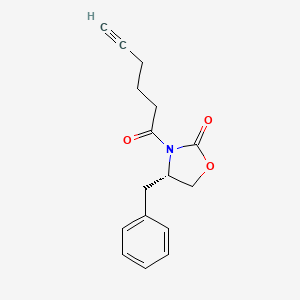
Euchrenone b1
Overview
Description
Euchrenone B1 is a high-purity natural product . It is found in the roots of Euchresta japonica .
Synthesis Analysis
The pyranoflavanone1 (7) isolated from the roots of Euchresta japonica (Leguminosae) has been synthesized by an unambiguous route starting from phloroacetophenone (1). The products have been characterized on the basis of several spectral data .Molecular Structure Analysis
This compound has a molecular formula of C30H34O5 and a molecular weight of 474.6 g/mol . It is a trihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 7, 2’, and 4’ and a prenyl group at position 8 .Physical And Chemical Properties Analysis
This compound is a yellow powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Chemical Composition and Isolation
- Euchrenone b1 is a compound isolated from various natural sources. It was identified in a study exploring the constituents of Euchresta Formosana, indicating its natural occurrence in specific plant species (Lo et al., 2002).
Role in Chemotaxonomy
- This compound plays a role in the chemotaxonomy of certain plant genera. A study on the distribution of prenylflavonoid compounds, including this compound, in the genus Euchresta, highlighted its significance in understanding the chemical diversity and classification of plant species (Matsuura et al., 1995).
Pharmacological Potential
- A recent study in 2023 focused on virtual screening for partial agonists of the PPARγ receptor identified this compound as a potential candidate. This suggests its possible application in therapeutic targets, especially in cancer therapy, although further research is needed to confirm its efficacy (Moradihaghgou et al., 2023).
Biochemical Properties
- The structural and biochemical properties of this compound have been a subject of scientific investigation. A study revised the structures of certain prenylated isoflavones, including this compound, using spectroscopic methods and X-ray crystallographic analysis, contributing to a deeper understanding of its chemical nature (Tanaka et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Euchrenone b1 is a type of prenylated flavonoid . The primary target of this compound is the nuclear transcription factor PPARγ . PPARγ can modulate cell growth via proliferation and apoptosis-related mechanisms, making it a promising target in cancer therapy .
Mode of Action
This compound interacts with its target, PPARγ, as a partial agonist . This interaction leads to changes in the cell’s biochemical processes, potentially affecting cell growth and apoptosis .
Biochemical Pathways
It is known that prenylated flavonoids like this compound have the potential to interact with diverse cellular targets . Core targets were found to be enriched in the PI3K-Akt signaling pathway , indicating that this compound may be involved in cancer processes .
Pharmacokinetics
It is known that prenylated flavonoids, like this compound, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . These properties suggest that this compound may have good bioavailability.
Result of Action
Prenylated flavonoids like this compound show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .
properties
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17(2)7-10-21-15-20(11-14-25(21)31)24-16-35-30-23(13-9-19(5)6)27(32)22(12-8-18(3)4)28(33)26(30)29(24)34/h7-9,11,14-16,31-33H,10,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBANFZMBHZDAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3089194.png)
![4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3089197.png)
![7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089202.png)
![5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089210.png)
![6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089215.png)
![(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3089219.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B3089222.png)




